molecular formula C14H15F3N2O4S B2417091 N-(3-(3-methylisoxazol-5-yl)propyl)-4-(trifluoromethoxy)benzenesulfonamide CAS No. 2034385-24-3

N-(3-(3-methylisoxazol-5-yl)propyl)-4-(trifluoromethoxy)benzenesulfonamide

Cat. No. B2417091
CAS RN: 2034385-24-3
M. Wt: 364.34
InChI Key: KGQGZEWKAYMDBI-UHFFFAOYSA-N
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Description

This compound appears to contain an isoxazole ring, which is a type of heterocyclic aromatic organic compound. Isoxazoles are found in some natural products and are also used in medicinal chemistry .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the isoxazole ring, possibly through a 1,3-dipolar cycloaddition or a nitrile oxide cycloaddition . The trifluoromethoxy group could be introduced through a nucleophilic substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the isoxazole ring, the trifluoromethoxy group, and the benzenesulfonamide group. These functional groups would likely confer specific chemical properties to the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the isoxazole ring, the trifluoromethoxy group, and the benzenesulfonamide group. For example, the isoxazole ring might undergo reactions at the 3- and 5-positions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethoxy group might increase the compound’s lipophilicity, which could influence its absorption and distribution in the body .

Scientific Research Applications

Synthesis and Therapeutic Applications

  • Anti-Inflammatory and Anticancer Properties : A study highlighted the synthesis of celecoxib derivatives with potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. This research suggests that compounds with similar structural features may be developed into therapeutic agents due to their multi-targeted biological activities (Ş. Küçükgüzel et al., 2013).

Photodynamic Therapy for Cancer Treatment

  • High Singlet Oxygen Quantum Yield : A study on zinc phthalocyanine substituted with new benzenesulfonamide derivative groups demonstrated significant photodynamic therapy potential due to high singlet oxygen quantum yield. Such compounds could be valuable in treating cancer, showcasing the utility of sulfonamide derivatives in medical applications (M. Pişkin et al., 2020).

Enzyme Inhibition and Molecular Docking Studies

  • Enzyme Inhibition and Molecular Docking : Research into Schiff bases of sulfa drugs indicated their potential as enzyme inhibitors, with molecular docking studies providing insights into their interactions with biological targets. These findings highlight the role of sulfonamide derivatives in designing inhibitors for various enzymes, potentially leading to new therapeutic agents (S. Alyar et al., 2019).

Antitumor and Anticancer Properties

  • Antitumor Activity : Novel 2-benzylthio-4-chlorobenzenesulfonamide derivatives exhibited promising in vitro antitumor activity, underscoring the potential of sulfonamide derivatives in anticancer research. Such studies are crucial for developing new cancer treatments (J. Sławiński & Z. Brzozowski, 2006).

Photochromic Properties and Material Science Applications

  • Photochromic Side Chains for Material Science : Methylacrylate polymers with photochromic side chains containing heterocyclic sulfonamide substituted azobenzene were developed, demonstrating applications in material science, particularly for creating materials with reversible photo-induced properties (E. Ortyl et al., 2002).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

The future study of this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activity .

properties

IUPAC Name

N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]-4-(trifluoromethoxy)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3N2O4S/c1-10-9-12(23-19-10)3-2-8-18-24(20,21)13-6-4-11(5-7-13)22-14(15,16)17/h4-7,9,18H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGQGZEWKAYMDBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CCCNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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